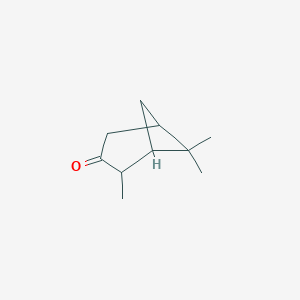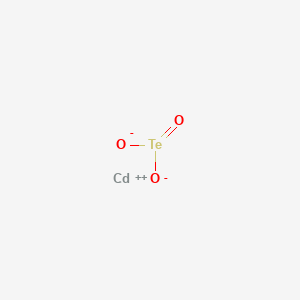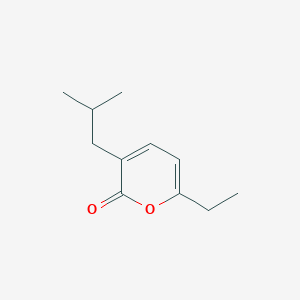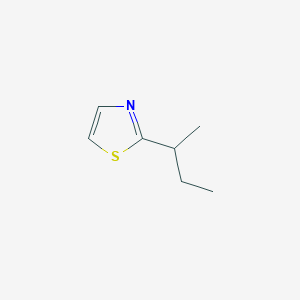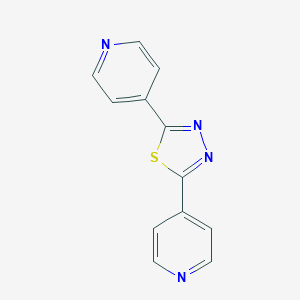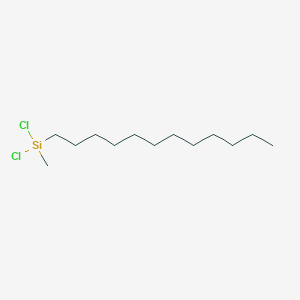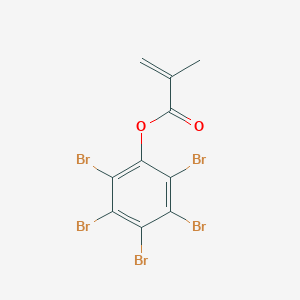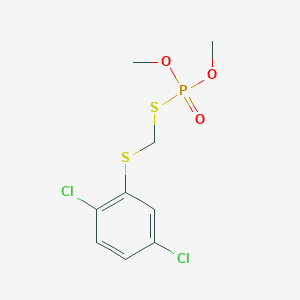
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It was first introduced in 1965 and has since become one of the most commonly used insecticides worldwide. Chlorpyrifos is effective against a wide range of pests, including termites, mosquitoes, and agricultural pests.
Mécanisme D'action
Chlorpyrifos acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and eventually leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Chlorpyrifos has been found to have a range of biochemical and physiological effects on both insects and mammals. In insects, it causes paralysis and death by overstimulating the nervous system. In mammals, it can cause a range of effects, including nausea, headaches, dizziness, and respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpyrifos is a widely used insecticide and has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos.
Orientations Futures
There are several areas of future research that could be explored in relation to chlorpyrifos. These include:
1. Developing alternative insecticides that are less harmful to the environment and human health.
2. Investigating the long-term effects of exposure to chlorpyrifos on human health.
3. Studying the mechanisms of resistance to chlorpyrifos in insect populations.
4. Developing more effective methods for monitoring and controlling insect populations to reduce the need for insecticides like chlorpyrifos.
Conclusion
Chlorpyrifos is a widely used insecticide that has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos. Further research is needed to develop alternative insecticides that are less harmful to the environment and human health, and to investigate the long-term effects of exposure to chlorpyrifos on human health.
Méthodes De Synthèse
The synthesis of chlorpyrifos involves the reaction of 2,5-dichloroaniline with O,O-dimethyl phosphorodithioate in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield chlorpyrifos.
Applications De Recherche Scientifique
Chlorpyrifos has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It is commonly used in agriculture to protect crops from pests and is also used in public health programs to control mosquitoes and other disease-carrying insects.
Propriétés
Numéro CAS |
17578-36-8 |
|---|---|
Nom du produit |
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester |
Formule moléculaire |
C9H11Cl2O3PS2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1,4-dichloro-2-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11Cl2O3PS2/c1-13-15(12,14-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
Clé InChI |
XAMPFKFMGMGXEC-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Autres numéros CAS |
17578-36-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



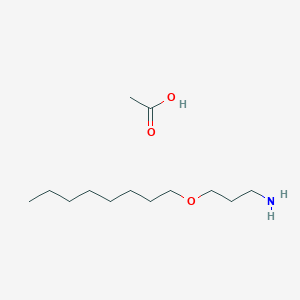


![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
